molecular formula C23H22ClN3O4 B4510986 6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B4510986
M. Wt: 439.9 g/mol
InChI Key: VCGAMLAPSJFQHO-UHFFFAOYSA-N
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Description

The compound 6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-chlorophenyl substituent at position 6 of the pyridazinone core and a complex side chain at position 2. The side chain consists of a 2-oxoethyl group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which introduces stereoelectronic and lipophilic properties critical for biological interactions .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-30-20-11-15-9-10-26(13-16(15)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGAMLAPSJFQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse bioactivities depending on substituents at positions 2 and 5. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Position 6 Substituent Position 2 Substituent Key Features Synthesis Method (Reference)
Target Compound 2-Chlorophenyl 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl High lipophilicity due to dihydroisoquinoline; potential CNS activity Not explicitly described in evidence
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 2-Chlorophenyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl Piperazine moiety may enhance dopamine/serotonin receptor affinity Substitution reaction with halides
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one 4-Amino-3-chlorophenyl H (unsubstituted) Amino group increases solubility; potential for antithrombotic activity Hydrazine-acetic acid route
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one 3,4-Dichlorophenyl H (unsubstituted) Enhanced halogenation may improve metabolic stability Chlorination of phenyl precursor
6-(2-Fluoro-4-methoxyphenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one 2-Fluoro-4-methoxyphenyl Same as target compound Fluorine and methoxy groups enhance bioavailability and target selectivity Likely similar to target compound

Key Findings from Comparative Analysis

Substituent Effects at Position 6: The 2-chlorophenyl group in the target compound and provides moderate steric bulk and electron-withdrawing effects, which may influence receptor binding . Fluoro-methoxy substitutions (as in ) improve membrane permeability due to fluorine’s electronegativity and methoxy’s lipophilicity .

Piperazine-containing analogs (e.g., ) are associated with neurotransmitter receptor modulation (e.g., dopamine D2, 5-HT1A), suggesting divergent therapeutic applications compared to the target compound .

Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution (e.g., ) or cyclization reactions (e.g., ). The target compound’s synthesis likely follows similar methods but requires specialized precursors for the dihydroisoquinoline moiety.

Notes on Analytical Characterization

  • Spectroscopic Data : Compounds like (imidazopyridine derivative) highlight the importance of NMR and MS for confirming complex structures. The target compound would require similar validation .
  • Melting Points and Purity : Variations in substituents correlate with physical properties. For example, dichlorophenyl derivatives () may exhibit higher melting points due to crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

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